molecular formula C10H10N2O3 B14091134 (S)-2-((1H-Benzo[d]imidazol-4-yl)oxy)propanoic acid

(S)-2-((1H-Benzo[d]imidazol-4-yl)oxy)propanoic acid

Cat. No.: B14091134
M. Wt: 206.20 g/mol
InChI Key: LVUWCJICROICRA-LURJTMIESA-N
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Description

(S)-2-((1H-Benzo[d]imidazol-4-yl)oxy)propanoic acid is a chiral compound featuring a benzimidazole moiety linked to a propanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((1H-Benzo[d]imidazol-4-yl)oxy)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((1H-Benzo[d]imidazol-4-yl)oxy)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Oxidized benzimidazole derivatives

    Reduction: Reduced benzimidazole derivatives

    Substitution: Substituted benzimidazole derivatives

Mechanism of Action

The mechanism of action of (S)-2-((1H-Benzo[d]imidazol-4-yl)oxy)propanoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-((1H-Benzo[d]imidazol-4-yl)oxy)propanoic acid is unique due to its specific chiral configuration and the presence of both benzimidazole and propanoic acid functionalities. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

(2S)-2-(1H-benzimidazol-4-yloxy)propanoic acid

InChI

InChI=1S/C10H10N2O3/c1-6(10(13)14)15-8-4-2-3-7-9(8)12-5-11-7/h2-6H,1H3,(H,11,12)(H,13,14)/t6-/m0/s1

InChI Key

LVUWCJICROICRA-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C(=O)O)OC1=CC=CC2=C1N=CN2

Canonical SMILES

CC(C(=O)O)OC1=CC=CC2=C1N=CN2

Origin of Product

United States

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